Cas no 1241480-88-5 (N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide structure](https://ja.kuujia.com/scimg/cas/1241480-88-5x500.png)
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide
- Z805538876
- 1241480-88-5
- EN300-26684112
- N-(1-cyano-1-cyclopropylethyl)-2-[[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino]acetamide
- AKOS034594959
-
- インチ: 1S/C19H26FN3O/c1-18(2,3)17(13-5-9-15(20)10-6-13)22-11-16(24)23-19(4,12-21)14-7-8-14/h5-6,9-10,14,17,22H,7-8,11H2,1-4H3,(H,23,24)
- InChIKey: XKJTVDUDSUGVND-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C(C(C)(C)C)NCC(NC(C#N)(C)C1CC1)=O
計算された属性
- せいみつぶんしりょう: 331.20599062g/mol
- どういたいしつりょう: 331.20599062g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 495
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26684112-0.05g |
1241480-88-5 | 90% | 0.05g |
$212.0 | 2023-09-12 |
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide 関連文献
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
7. Book reviews
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamideに関する追加情報
Recent Advances in the Study of N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide (CAS: 1241480-88-5)
The compound N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide (CAS: 1241480-88-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a cyano-cyclopropyl group and a fluorophenyl moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential clinical applications.
One of the key areas of investigation has been the compound's role as a modulator of specific biological pathways. Preliminary data suggest that it may interact with enzymes or receptors involved in inflammatory and metabolic disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for a particular protein target, which is implicated in the regulation of immune responses. The study utilized advanced computational modeling and in vitro assays to validate these interactions, providing a solid foundation for further research.
Another significant development is the exploration of the compound's pharmacokinetic profile. Research conducted by a team at a leading pharmaceutical institute revealed that N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide exhibits favorable absorption and distribution characteristics in preclinical models. The compound's stability in various physiological conditions and its ability to cross biological barriers were highlighted as key advantages, making it a viable candidate for oral administration in future clinical trials.
In addition to its therapeutic potential, recent synthetic chemistry efforts have focused on optimizing the production process of this compound. A 2024 paper in Organic Process Research & Development detailed a novel, scalable synthesis route that improves yield and reduces the use of hazardous reagents. This advancement is expected to facilitate larger-scale production, enabling more extensive preclinical and clinical evaluations.
Despite these promising findings, challenges remain. For example, the compound's long-term safety profile and potential off-target effects require further investigation. Ongoing studies are employing advanced techniques such as CRISPR-based gene editing and high-throughput screening to address these concerns. Collaborative efforts between academic institutions and pharmaceutical companies are also underway to accelerate the translation of these findings into viable therapeutic options.
In conclusion, N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide (CAS: 1241480-88-5) represents a compelling area of research in chemical biology and drug development. Its unique structural attributes, combined with promising preclinical data, position it as a potential candidate for addressing unmet medical needs. Future research will likely focus on refining its therapeutic applications and overcoming existing challenges to bring this compound closer to clinical use.
1241480-88-5 (N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide) 関連製品
- 423727-98-4(N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide)
- 1016530-34-9((2-Ethoxyphenyl)methanethiol)
- 2137451-85-3(2,5-Dioxaspiro[3.4]octan-8-amine)
- 899753-96-9(1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2460751-66-8(Fmoc-L-Lys[C20-OtBu-Glu(OtBu)-AEEA-AEEA]-OH)
- 2126160-07-2(2-(3-methylpyridin-2-yl)propan-2-amine hydrochloride)
- 946262-35-7(N-(5-phenyl-1,2-oxazol-3-yl)methyl-2-(thiophen-2-yl)acetamide)
- 1805407-10-6(2,5-Bis(trifluoromethyl)-4-nitrobenzoic acid)
- 1803707-48-3(2-Chloro-6-(difluoromethyl)-3,5-dimethoxypyridine)
- 461673-90-5((2Z,5Z)-5-(2-chlorophenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)




